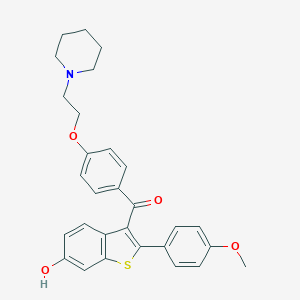

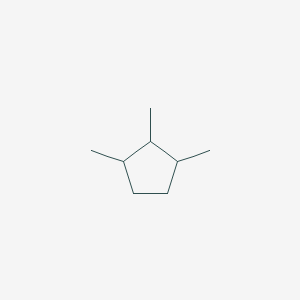

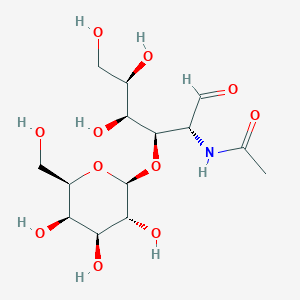

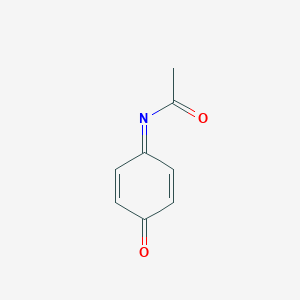

![molecular formula C11H10N4 B043384 2-Amino-1-methylimidazo[4,5-b]quinoline CAS No. 156215-58-6](/img/structure/B43384.png)

2-Amino-1-methylimidazo[4,5-b]quinoline

Overview

Description

1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- is a heterocyclic compound that features an imidazoquinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The imidazoquinoline scaffold is known for its biological activity, making it a valuable target for drug development and other scientific research.

Mechanism of Action

Target of Action

2-Amino-1-methylimidazo[4,5-b]quinoline (also known as 1-methylimidazo[4,5-b]quinolin-2-amine, 1-methyl-1H-imidazo[4,5-b]quinolin-2-amine, or 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-) is a linear analogue of the food mutagen IQ . It is known to interact with DNA, forming adducts .

Mode of Action

The compound undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion . This ion is the critical metabolite implicated in DNA damage and genotoxicity . It is also known to induce oxidative stress and inflammation via TLR4/MAPK and TLR4/NF-κB signaling pathways .

Biochemical Pathways

The compound affects the TLR4/MAPK and TLR4/NF-κB signaling pathways, leading to oxidative stress and inflammation . It is metabolized by the cytochrome P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase .

Pharmacokinetics

It is known that humans efficiently convert this compound to reactive intermediates, resulting in protein and dna adduct formation .

Result of Action

The compound’s action results in DNA damage and genotoxicity . It also induces oxidative stress and inflammation . The International Agency for Research on Cancer (IARC) has classified this compound as “probably carcinogenic to humans” (group 2A carcinogens) .

Action Environment

The compound is mainly found in high-temperature-cooked meats and tobacco smoke . These environmental factors can influence the compound’s action, efficacy, and stability. For example, the level of exposure to the compound can vary depending on dietary habits and smoking behavior.

Biochemical Analysis

Biochemical Properties

It is known that this compound is highly soluble in water and other polar solvents . It has a density of 1.4±0.1 g/cm3, a boiling point of 454.4±37.0 °C at 760 mmHg, and a molar refractivity of 57.4±0.5 cm3 . The compound has four hydrogen bond acceptors and two hydrogen bond donors .

Cellular Effects

As a linear analogue of the mutagen IQ , it is expected to have significant effects on various types of cells and cellular processes.

Preparation Methods

The synthesis of 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of an intermediate imidazole derivative, followed by a series of reactions to introduce the quinoline moiety and the methyl group at the desired positions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce various substituents on the quinoline ring

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups that can enhance or alter the compound’s properties.

Scientific Research Applications

1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential as an immunomodulatory agent, influencing immune responses by targeting specific receptors.

Medicine: It is investigated for its antiviral, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

Industry: The compound’s unique structure allows it to be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes

Comparison with Similar Compounds

1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- can be compared with other imidazoquinoline derivatives, such as:

1H-Imidazo(4,5-c)quinolin-4-amine: Known for its antiviral properties.

1H-Imidazo(4,5-b)pyridine: Studied for its anti-inflammatory and anticancer activities.

1H-Imidazo(4,5-d)quinoline: Investigated for its potential in treating autoimmune diseases.

The uniqueness of 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name |

1-methylimidazo[4,5-b]quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-9-6-7-4-2-3-5-8(7)13-10(9)14-11(15)12/h2-6H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZPKLJMJMZZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC3=CC=CC=C3N=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166063 | |

| Record name | 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156215-58-6 | |

| Record name | 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156215586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.